![molecular formula C22H18N4O2S B2562237 N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1903270-96-1](/img/structure/B2562237.png)
N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of N-(thiophen-2-yl) nicotinamide . It was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The compound was synthesized using a series of reactions involving pyrazole, bipyridine, N-amide derivatives, and Schiff bases . The starting material was compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy) acetohydrazide .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions similar to other thiophene derivatives . For instance, it might undergo condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural similarity to known photoluminescent materials suggests it could be used in OLEDs . OLEDs are used in display and lighting technologies, where thin films of organic compounds emit light in response to an electric current. The presence of a bipyridine moiety, which is known for its photophysical properties, could make this compound a candidate for blue or green light-emitting layers in OLEDs .
Light-Emitting Electrochemical Cells (LECs)
Similarly, the compound could find application in LECs , which are devices that produce light through the electrochemical doping of the emissive layer. The thiophene and bipyridine units in the compound could contribute to the stability and efficiency of LECs, potentially offering a less expensive alternative to traditional inorganic LEDs .
Anticancer Agents
Compounds with bipyridine and thiophene structures have been studied for their cytotoxic activities against various cancer cell lines. This particular compound, with its unique combination of functional groups, might be a promising candidate for the development of new anticancer drugs, especially targeting breast cancer cells .
Photoluminescent Materials
Due to the photoluminescent properties of related copper (I) complexes, this compound could be explored as a photoluminescent material. Its potential emission in the solid state could be utilized in the development of new photoluminescent probes for biological imaging or sensing applications .
Chemical Sensors
The compound’s structure suggests potential use as a chemical sensor. The bipyridine and thiophene moieties could interact with various analytes, leading to changes in the compound’s photophysical properties. This could be particularly useful in the detection of metal ions or organic pollutants in environmental monitoring .
Organic Photovoltaics (OPVs)
Organic photovoltaic devices, which convert light into electricity using organic compounds, could benefit from the incorporation of this compound. Its structural components may contribute to the absorption of light and the efficient transport of charge carriers, enhancing the performance of OPVs .
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-thiophen-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-26-14-18(17(11-20(26)27)19-7-4-10-29-19)22(28)25-13-16-6-3-9-24-21(16)15-5-2-8-23-12-15/h2-12,14H,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMIKHBGHRUQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

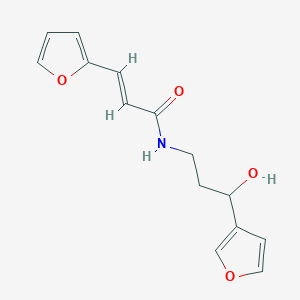
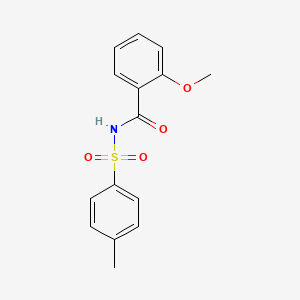
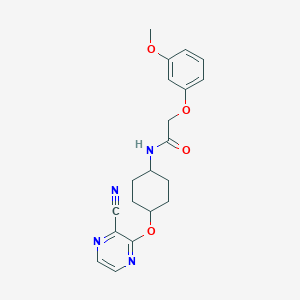
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)
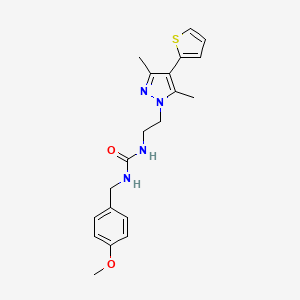

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2562162.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)
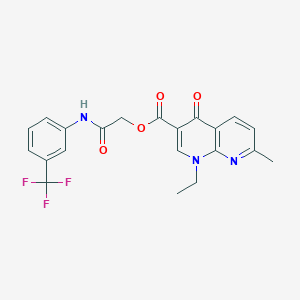
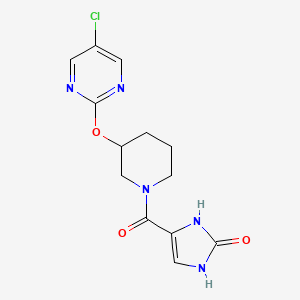

![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
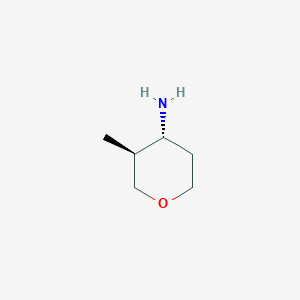
![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)